![molecular formula C12H11NO3 B1669008 9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one CAS No. 370586-05-3](/img/structure/B1669008.png)
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one
Overview
Description
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one is a compound with the molecular formula C12H11NO3 . It has a molecular weight of 217.22 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11NO3/c14-7-3-4-10-9 (6-7)8-2-1-5-13-11 (8)12 (15)16-10/h3-4,6,13-14H,1-2,5H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential in medicinal chemistry due to its structural similarity to various biologically active molecules. It could serve as a scaffold for developing new therapeutic agents . Its hydroxy group and heterocyclic structure make it a candidate for modification into compounds with potential activity against a range of diseases.
Environmental Science
In environmental science, this compound’s derivatives could be used to study the degradation of similar structures found in natural products or pollutants. Understanding its reactivity and breakdown could help in the development of better environmental monitoring techniques.
Materials Science
The compound’s unique structure may be utilized in materials science for the synthesis of novel organic compounds with specific optical properties. These could be applied in the creation of new types of sensors or in the field of molecular electronics .
Analytical Chemistry
Analytical chemists might investigate the use of this compound as a standard or reagent in chromatographic methods or spectroscopy. Its distinct chemical properties could make it suitable for use in calibrating instruments or developing new analytical methodologies .
Biochemistry
Biochemists could explore the interaction of this compound with biological macromolecules. It might serve as an inhibitor or activator for certain enzymes, or as a probe to study biochemical pathways .
Pharmacology
In pharmacology, the compound could be investigated for its pharmacokinetics and pharmacodynamics. It might have the potential to act on specific receptors in the body, which could lead to the development of new drugs with targeted actions .
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements are P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-7-3-4-10-9(6-7)8-2-1-5-13-11(8)12(15)16-10/h3-4,6,13-14H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZXTSOINJESSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)OC3=C2C=C(C=C3)O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355368 | |
Record name | 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
CAS RN |
370586-05-3 | |
Record name | 9-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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